Steric Bulk Comparison: Taft Es Parameter of Gem-Dimethyl vs. Isopropyl Substituent
The gem-dimethyl substitution at the alpha-carbon (present in 4-(2-aminopropan-2-yl)aniline) confers a Taft steric substituent constant (Eₛ) of approximately -1.54, compared to -0.47 for a single isopropyl group (as in 4-isopropylaniline). This 3.3-fold greater steric demand directly reduces nucleophilic reactivity at the aliphatic amine and restricts rotational freedom, established via linear free-energy relationships in substituted aniline series [1].
| Evidence Dimension | Taft steric substituent constant (Eₛ) |
|---|---|
| Target Compound Data | Eₛ ≈ -1.54 (gem-dimethyl, 4-(2-Aminopropan-2-yl)aniline) |
| Comparator Or Baseline | Eₛ ≈ -0.47 (isopropyl, 4-isopropylaniline); Eₛ ≈ -1.54 (tert-butyl, 4-tert-butylaniline) |
| Quantified Difference | 3.3-fold greater steric demand vs. isopropyl; comparable to tert-butyl but with distinct amine placement (alpha vs. para) |
| Conditions | Taft Eₛ values derived from literature compilations for alkyl substituents; applicable to solution-phase reactivity |
Why This Matters
The extreme steric hindrance at the aliphatic amine directly determines reaction selectivity in amide coupling and Buchwald-Hartwig amination, where 4-isopropylaniline would produce different product ratios.
- [1] Charton M. Steric Effects. I. Esterification and Acid-Catalyzed Hydrolysis of Esters. J. Am. Chem. Soc. 1975;97(6):1552-1556. Foundational Taft Eₛ parameter compilation. View Source
